An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2)
An In-depth Technical Guide to 2,4-Dicyano-3-ethyl-3-methylglutarimide (CAS 1135-62-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a heterocyclic compound belonging to the glutarimide class. While specific research on this molecule is limited, this document synthesizes available data on its chemical properties and draws insights from structurally related compounds to explore its potential synthesis, biological activities, and research applications.
Core Molecular Profile
2,4-Dicyano-3-ethyl-3-methylglutarimide is a derivative of piperidine-2,6-dione, characterized by the presence of two cyano groups at the 2 and 4 positions and ethyl and methyl substituents at the 3-position.[1][2] Its chemical structure suggests a compound with potential for diverse chemical reactions and biological interactions.
| Property | Value | Source |
| CAS Number | 1135-62-2 | [1][] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [1][4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Synonyms | 4-Ethyl-4-methyl-2,6-dioxopiperidine-3,5-dicarbonitrile, 2,6-Dioxo-4-Ethyl-4-Methyl-5-Piperidinedicarbonitrile, 3,5-Dicyano-4,4-Methylethylglutarimide | [1] |
| Physical State | Typically a solid at room temperature. | [1] |
| Solubility | Expected to be more soluble in organic solvents than in water due to the presence of ethyl and methyl groups. | [1] |
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential synthesis could involve a Michael addition reaction. The key starting materials would be ethyl cyanoacetate and 2-cyano-2-methylbutanenitrile, reacting in the presence of a base such as sodium ethoxide. The subsequent cyclization of the intermediate would yield the desired glutarimide ring.
Experimental Protocol: Proposed Synthesis
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Step 1: Base Preparation: Dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.
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Step 2: Michael Addition: To the sodium ethoxide solution, add ethyl cyanoacetate followed by the dropwise addition of 2-cyano-2-methylbutanenitrile. The reaction mixture is stirred at room temperature to facilitate the Michael addition.
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Step 3: Cyclization and Work-up: The reaction mixture is then heated under reflux to promote intramolecular cyclization. After cooling, the mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product.
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Step 4: Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
The presence of two cyano groups and an imide functional group makes 2,4-Dicyano-3-ethyl-3-methylglutarimide a reactive molecule and a potentially useful intermediate in organic synthesis.[1] The glutarimide ring itself is a critical scaffold in many pharmacologically active compounds, often serving as a handle for further chemical modifications.[6][7]
Diagram of Proposed Synthesis
Caption: Proposed synthetic workflow for 2,4-Dicyano-3-ethyl-3-methylglutarimide.
Potential Biological Activity and Therapeutic Relevance
Direct pharmacological data for 2,4-Dicyano-3-ethyl-3-methylglutarimide is not currently published. However, the glutarimide scaffold is central to a class of highly significant therapeutic agents, particularly immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[7]
Interaction with Cereblon (CRBN)
The glutarimide moiety of lenalidomide is known to be responsible for its binding to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).[2][8] This interaction leads to the targeted degradation of specific proteins, a mechanism that is being actively explored in the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[6][9] Given the structural similarity, it is plausible that 2,4-Dicyano-3-ethyl-3-methylglutarimide could also interact with CRBN, potentially modulating its activity. However, empirical validation is necessary to confirm this hypothesis.
Diagram of Glutarimide Interaction with the Ubiquitin-Proteasome System
Caption: General mechanism of CRBN-mediated protein degradation by glutarimide compounds.
Central Nervous System (CNS) and Autonomic Effects
Studies on other synthetic glutarimide derivatives have revealed a range of effects on the central and autonomic nervous systems. Some compounds with a piperidine moiety have shown ganglionic stimulant activity, while others with different substitutions have exhibited depressor or hypnotic effects.[1][10] Toxicity studies on some glutarimide compounds have shown that high doses can induce convulsions and respiratory paralysis in animal models.[1] The specific substitutions on the glutarimide ring, such as the dicyano, ethyl, and methyl groups in the case of CAS 1135-62-2, would be critical in determining its pharmacological and toxicological profile.
Analytical Methodologies
For the characterization and analysis of 2,4-Dicyano-3-ethyl-3-methylglutarimide, a suite of standard analytical techniques would be employed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of the ethyl and methyl groups and the positions of the cyano groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying the characteristic functional groups, such as the C≡N stretch of the cyano groups and the C=O stretch of the imide.
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Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be employed for assessing the purity of the synthesized compound. Chiral chromatography could be relevant for separating enantiomers if the synthesis results in a racemic mixture.[11]
Future Research Directions and Applications
2,4-Dicyano-3-ethyl-3-methylglutarimide represents an under-explored molecule within a pharmacologically significant class of compounds. Future research could focus on several key areas:
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Definitive Synthesis and Characterization: The development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization.
-
Biological Screening: Systematic screening for biological activity, including its potential as a CRBN ligand, and its effects on various cell lines to identify any cytotoxic, immunomodulatory, or other pharmacological properties.
-
Medicinal Chemistry: Utilization as a scaffold for the synthesis of new derivatives with potentially improved biological activities and drug-like properties.
Given its structural features, this compound is a useful research chemical for exploring the structure-activity relationships of glutarimide derivatives.[]
References
- Patel, N. B., Jindal, M. N., & Patel, V. K. (1978). Ganglionic action of some newly synthesized glutarimide compounds. Arzneimittel-Forschung, 28(7), 1071-5.
- Kabir, F., Sonobe, T., Zhu, Q., Vallavoju, N., Amako, Y., & Woo, C. M. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Chemical Biology.
- Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
- Ito, T., Ando, H., Suzuki, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.
- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
- Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. Analytical Chemistry.
- Synthesis of 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. ChemicalBook.
- 2,4-Dicyano-3-ethyl-3-methylglutarimide. BOC Sciences.
- Glutarimide-containing polyketides: biosynthesis, discovery, and applic
- Glutarimide. Wikipedia.
- Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- 2,4-DICYANO-3-ETHYL-3-METHYLGLUTARIMIDE. ChemicalBook.
- Pharmacology of new glutarimide compounds. PubMed.
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